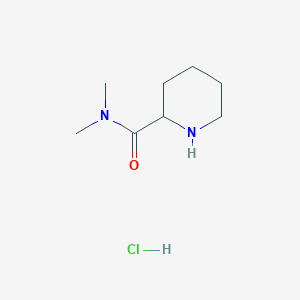

N,N-Dimethyl-2-piperidinecarboxamide hydrochloride

Description

Historical Context and Discovery

The historical development of this compound is intimately connected to the broader evolution of piperidine chemistry, which has its roots in the 19th-century isolation and characterization of piperidine alkaloids from natural sources. The foundational understanding of piperidine derivatives emerged from studies of pipecolic acid, also known as piperidine-2-carboxylic acid, which was identified as a naturally occurring amino acid with the formula HNC₅H₉CO₂H. This parent compound provided the structural template for subsequent synthetic modifications, including the development of carboxamide derivatives that would eventually lead to compounds like this compound. The recognition of pipecolic acid's chiral properties and its biosynthetic pathway from lysine established important precedents for understanding the stereochemical aspects of piperidine-based molecules.

The specific synthesis and characterization of this compound can be traced to systematic investigations into piperidine carboxamide derivatives conducted in the late 20th century. The compound was first documented in chemical databases in 2007, indicating its formal recognition and structural characterization during this period. This timeline coincides with increased interest in piperidine-based pharmaceuticals and the development of sophisticated synthetic methodologies for accessing substituted carboxamides. The creation date of February 9, 2007, in the PubChem database represents a milestone in the compound's documented history, while subsequent modifications to the database entry, most recently on May 10, 2025, reflect ongoing research interest and updated analytical data.

The emergence of this compound within the context of medicinal chemistry research programs represents part of a broader exploration of piperidine derivatives as potential therapeutic agents. Historical investigations into trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine compounds in the late 1970s demonstrated the potential for piperidine-based structures to serve as opioid receptor antagonists, highlighting the pharmacological significance of this structural class. These early discoveries provided important insights into structure-activity relationships within piperidine derivatives and established precedents for the systematic exploration of substituted piperidine carboxamides. The evolution from simple piperidine structures to more complex derivatives like this compound reflects the progressive sophistication of synthetic organic chemistry and the growing appreciation for the diverse biological activities accessible through careful structural modification.

Significance in Chemical Research

This compound occupies a position of considerable importance in contemporary chemical research, serving as both a synthetic intermediate and a structural model for understanding piperidine-based molecular architectures. The compound's significance emerges from its role in facilitating access to more complex molecular structures through established synthetic transformations, particularly those involving amide bond formation and modification. Research investigations have demonstrated the utility of piperidine-2-carboxamide derivatives in constructing pharmaceutical intermediates, with synthetic protocols achieving yields exceeding 85 percent under optimized conditions. The compound's structural features, including the tertiary amide functionality and the cyclic amine framework, provide multiple sites for chemical modification and functionalization, making it an valuable starting point for diverse synthetic endeavors.

The research significance of this compound extends to its applications in structure-activity relationship studies within medicinal chemistry programs. Investigations into piperidine carboxamide derivatives have revealed important correlations between structural modifications and biological activity, particularly in the context of central nervous system-active compounds. Studies examining N-(2,6-dimethylphenyl)-2-piperidinecarboxamide and related structures have demonstrated significant anticonvulsant activity in maximal electroshock seizure tests, with effective dose values as low as 5.8 milligrams per kilogram. These findings highlight the potential for systematic structural modifications to generate compounds with enhanced therapeutic profiles, positioning this compound as a key intermediate in accessing such derivatives.

Properties

IUPAC Name |

N,N-dimethylpiperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-5-3-4-6-9-7;/h7,9H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNVOIVIJWGHON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation Method

The most common synthesis route involves the condensation of piperidine-2-carboxylic acid with dimethylamine derivatives. This method includes:

- Activation of Carboxylic Acid : Using reagents such as thionyl chloride to convert the carboxylic acid into an acyl chloride intermediate.

- Nucleophilic Substitution : Reacting the acyl chloride with dimethylamine under controlled conditions to form the desired compound.

Reductive Amination

An alternative method utilizes reductive amination:

- Reaction Setup : Piperidine-2-carboxylic acid is treated with dimethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

- Reaction Conditions : Conducted under mild temperatures (20–40°C) to ensure high yields.

Industrial Scale Process

A scalable industrial method involves:

- Dissolving pipecolic acid in a suitable solvent (e.g., DMF or methanol).

- Adding concentrated hydrochloric acid to adjust pH to 1–2.

- Performing reduced-pressure reflux at temperatures below 80°C.

- Introducing halogenating agents followed by dimethylamine derivatives under controlled temperatures (40–80°C) for several hours.

Reaction Conditions

| Step | Conditions | Purpose |

|---|---|---|

| Activation of Carboxylic Acid | Thionyl chloride, room temperature | Formation of acyl chloride |

| Nucleophilic Substitution | Dimethylamine, 40–60°C | Formation of amide bond |

| Reductive Amination | Reducing agent, 20–40°C | Direct formation of amide group |

| Industrial Reflux | Reduced pressure (<500 Pa), <80°C | Removal of water and impurities |

Purification Techniques

After synthesis, purification steps are essential to achieve high purity levels for pharmaceutical applications:

Recrystallization

Column Chromatography

- Silica gel columns with ethyl acetate/hexane as eluents are employed.

- This technique separates impurities based on polarity differences.

Industrial Filtration and Drying

In large-scale production:

- Activated carbon filtration removes residual impurities.

- The product is dried under vacuum or air-dried at temperatures below 60°C until moisture content is <0.5%.

Data Tables

Table 1: Reaction Parameters for Synthesis

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Activation | Thionyl chloride, room temperature | Acyl chloride intermediate |

| Nucleophilic Substitution | Dimethylamine, reflux at 40–60°C | Formation of target compound |

| Reduced Pressure Reflux | DMF solvent, <500 Pa, <80°C | Removal of water and impurities |

Table 2: Purification Techniques

| Method | Conditions | Purity Achieved |

|---|---|---|

| Recrystallization | Ethanol/water mixture | ≥98% by HPLC |

| Column Chromatography | Silica gel, ethyl acetate/hexane | ≥99% purity |

| Industrial Drying | Vacuum drying at <60°C | Moisture content <0.5% |

Key Observations

- The use of thionyl chloride ensures efficient activation of carboxylic acids for condensation reactions.

- Reduced-pressure reflux improves yield by minimizing side reactions and removing water effectively.

- Purification techniques like recrystallization and chromatography are critical for achieving pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-2-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like halides, alkoxides, or amines can be used under appropriate conditions.

Major Products:

Oxidation: N,N-Dimethyl-2-piperidinecarboxamide N-oxide.

Reduction: N,N-Dimethyl-2-piperidinecarboxamide amine.

Substitution: Various substituted piperidinecarboxamide derivatives.

Scientific Research Applications

N,N-Dimethyl-2-piperidinecarboxamide hydrochloride, a compound with significant pharmaceutical relevance, has been explored for various applications in scientific research and medicinal chemistry. This article delves into its applications, synthesizing findings from diverse sources to provide comprehensive insights.

Local Anesthesia

This compound is utilized as a local anesthetic, similar to other piperidine derivatives such as bupivacaine and ropivacaine. These compounds are essential in providing nerve block anesthesia, local infiltration anesthesia, and epidural anesthesia, especially beneficial during lengthy surgical procedures .

Pharmaceutical Intermediate

The compound serves as an intermediate in the synthesis of more complex pharmaceutical agents. For instance, it is involved in producing derivatives that exhibit enhanced analgesic properties or are tailored for specific therapeutic targets . Its role as a precursor allows for the development of novel anesthetics with improved efficacy and safety profiles.

Neuropharmacology Studies

Research indicates that this compound may interact with various neurotransmitter systems, particularly those involving serotonin receptors. Studies on related compounds have shown that modifications in the piperidine structure can significantly affect receptor binding and activity, providing insights into designing selective agonists or antagonists for neuropharmacological applications .

Chemical Synthesis and Methodology Development

The synthesis of this compound has been refined through methodologies that emphasize efficiency and environmental safety. For instance, recent patents highlight methods that utilize less hazardous reagents and optimize reaction conditions to achieve higher yields without isolating intermediates .

Table 1: Applications and Findings

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds are structurally or functionally related to N,N-Dimethyl-2-piperidinecarboxamide Hydrochloride, differing in substituents, ring systems, or salt forms. Key comparisons are summarized in Table 1 and elaborated below.

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source Evidence |

|---|---|---|---|---|

| N,N-Dimethyl-2-piperidinecarboxamide HCl | C₈H₁₅ClN₂O | ~194.67* | Piperidine ring, dimethylamide at C2 | 5, 9 |

| N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide diHCl | C₁₂H₁₉Cl₂N₃O | 292.20 | Pyridine-piperidine fusion, dihydrochloride | 4 |

| N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide diHCl | C₁₁H₂₄Cl₂N₃O | 249.78 | Piperidine with dimethylaminopropyl chain | 12 |

| 2-[4-(Aminomethyl)piperidin-1-yl]-N,N-dimethylacetamide diHCl | C₁₀H₂₃Cl₂N₃O | 236.74 | Aminomethyl-piperidine, acetamide substituent | 16 |

| N,N-Dimethyl-2-pyrrolidinecarboxamide HCl | C₇H₁₅ClN₂O | ~194.67* | Pyrrolidine ring (5-membered), dimethylamide | 10 |

| N,N-Dipropyl-2-pyrrolidinecarboxamide HCl | C₁₁H₂₃ClN₂O | 234.77 | Pyrrolidine with dipropylamide substituent | 17 |

*Calculated based on molecular formula.

Piperidine-Based Analogs

(a) N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide Dihydrochloride ()

- Structural Differences: Incorporates a pyridine ring fused to a piperidine ring, with a carboxamide at the pyridine C2 position. The dihydrochloride salt increases polarity compared to the monohydrochloride form of the parent compound.

(b) N-[3-(Dimethylamino)propyl]-2-piperidinecarboxamide Dihydrochloride ()

- Structural Differences: Features a dimethylaminopropyl chain extending from the piperidine carboxamide nitrogen.

- Functional Implications : The tertiary amine in the side chain introduces additional basicity and hydrogen-bonding capacity, which could influence solubility and bioavailability.

Pyrrolidine-Based Analogs

(a) N,N-Dimethyl-2-pyrrolidinecarboxamide Hydrochloride ()

- Structural Differences : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.

- Pyrrolidine derivatives are often explored for their metabolic stability in drug design.

(b) N,N-Dipropyl-2-pyrrolidinecarboxamide Hydrochloride ()

- Structural Differences : Substitutes dimethylamide with dipropylamide, increasing lipophilicity.

- Functional Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.

Biological Activity

N,N-Dimethyl-2-piperidinecarboxamide hydrochloride is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound, also known as DMPC-HCl, is a piperidine derivative characterized by a dimethylamino group at the nitrogen atom of the piperidine ring. Its chemical formula is , and it has a molecular weight of 194.68 g/mol. The compound is typically presented as a hydrochloride salt, which enhances its solubility in aqueous environments, making it suitable for biological assays and medicinal formulations.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of specific enzymes, influencing biochemical pathways related to cellular processes. For instance:

- Enzyme Inhibition : DMPC-HCl can inhibit certain enzymes involved in metabolic pathways, which may lead to altered cellular responses.

- Receptor Binding : The compound exhibits affinity for various receptor types, potentially affecting neurotransmitter release and signaling pathways.

Biological Activities

Research has indicated several key biological activities associated with this compound:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N,N-Dimethyl-4-piperidinecarboxamide | Dimethylamino group at position 4 | Similar enzyme inhibition; potential analgesic effects |

| N,N-Dimethyl-2-pyrrolidinecarboxamide | Five-membered pyrrolidine ring | Different pharmacological profile; less studied |

| N,N-Dimethyl-2-piperidinecarboxamide | Free base form without hydrochloride | Basic form; potential for different solubility |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on synthesizing new derivatives of piperidine compounds to enhance their biological efficacy:

- Synthesis of Piperidinothiosemicarbazones : Research involving the synthesis of piperidinothiosemicarbazone derivatives has shown promising results against M. tuberculosis, with MIC values ranging from 0.5 to 4 μg/mL for resistant strains . This indicates that structural modifications can significantly impact antimicrobial potency.

- Cytotoxicity Assays : In cytotoxicity assays using HaCaT cells, several derivatives exhibited IC50 values indicating selective toxicity towards cancer cells while sparing normal cells, suggesting a potential therapeutic window for these compounds .

Q & A

What are the critical considerations for designing a synthetic route for N,N-Dimethyl-2-piperidinecarboxamide hydrochloride?

Answer:

Synthesis of this compound typically involves multi-step reactions, including:

- Intermediate formation : Starting with piperidine derivatives, introduce the carboxamide group via acylation. For example, reacting piperidine with chloroacetyl chloride under basic conditions to form the amide backbone .

- N,N-Dimethylation : Use methylating agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) to introduce dimethyl groups. Monitor reaction progress via TLC or LC-MS to avoid over-alkylation .

- Hydrochloride salt formation : Precipitate the final product by treating the free base with HCl gas in anhydrous ether or methanol .

Key challenges : Optimize reaction temperatures (e.g., 0–5°C for acylation to prevent side reactions) and stoichiometry to minimize impurities. Validate purity via NMR (e.g., absence of residual methylating agents) and elemental analysis .

How can researchers resolve contradictory spectral data (e.g., NMR vs. MS) for this compound?

Answer:

Contradictions often arise from:

- Solvent interactions : Ensure deuterated solvents (e.g., D₂O or DMSO-d6) do not induce shifts in proton NMR. For MS, use ESI+ mode to confirm molecular ion peaks (e.g., [M+H]+ at m/z 189.1 for the free base) .

- Salt vs. free base : The hydrochloride salt may show split peaks in NMR due to proton exchange. Compare spectra with the free base (generated via neutralization with NaOH) .

- Impurity interference : Use preparative HPLC to isolate the compound and re-analyze. Cross-reference with IR spectroscopy (e.g., carbonyl stretch at ~1650 cm⁻¹ for the amide group) .

Methodology : Perform high-resolution MS (HRMS) to confirm molecular formula (C₈H₁₇ClN₂O) and X-ray crystallography for definitive structural validation .

What advanced purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

- Column chromatography : Use silica gel (60–120 mesh) with a gradient of ethyl acetate/methanol (9:1 to 4:1) to separate polar byproducts. Monitor fractions via TLC (Rf ~0.3 in ethyl acetate) .

- Recrystallization : Dissolve the crude product in hot ethanol, then slowly add diethyl ether to induce crystallization. Repeat to achieve >99% purity (verified by HPLC, retention time ~6.2 min) .

- Ion-exchange chromatography : Employ Dowex 50WX2 resin to selectively bind the hydrochloride salt, eluting with NH₄OH/MeOH to isolate the free base if needed .

Note : For trace metal removal (e.g., residual catalysts), use Chelex 100 resin .

How can researchers optimize reaction yields for the N,N-dimethylation step in the synthesis of this compound?

Answer:

- Reagent selection : Dimethyl sulfate offers higher reactivity than methyl iodide but requires strict temperature control (<10°C) to avoid hydrolysis .

- Solvent optimization : Use aprotic solvents like DMF or THF to enhance nucleophilicity. Add catalytic KI to improve methyl transfer efficiency .

- Stoichiometry : Employ a 2.2:1 molar ratio of methylating agent to the amine intermediate to account for reagent decomposition.

- Workup : Quench excess methylating agents with aqueous Na₂S₂O₃, followed by extraction with dichloromethane .

Yield analysis : Typical yields range from 65–75%. Improve via microwave-assisted synthesis (30 min at 80°C vs. 12 hr conventional heating) .

What are the best practices for handling and storing this compound in laboratory settings?

Answer:

- Handling : Use nitrile gloves and safety goggles. Work in a fume hood due to potential HCl vapor release during weighing .

- Storage : Keep in airtight, light-resistant containers under argon at –20°C to prevent hygroscopic degradation. Desiccate with silica gel .

- Stability testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks). HPLC purity should remain >98% .

Safety protocols : In case of skin contact, rinse with 0.1 M NaOH to neutralize residual HCl, followed by water .

How can researchers validate the biological activity of this compound in receptor-binding assays?

Answer:

- Radioligand displacement assays : Use ³H-labeled ligands (e.g., for acetylcholine receptors) to measure IC₅₀ values. Prepare test solutions in PBS (pH 7.4) to maintain solubility .

- Control experiments : Include atropine (muscarinic antagonist) and mecamylamine (nicotinic antagonist) to confirm specificity .

- Data analysis : Fit dose-response curves using GraphPad Prism (four-parameter logistic model) to calculate Kᵢ values .

Advanced tip : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding modes to receptor active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.